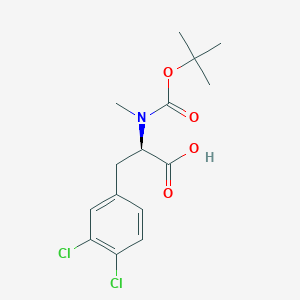
2,2-Diethoxy-N-(4-(hexyloxy)benzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP07-66 is a novel compound that is an analog of FTY720. Unlike FTY720, MP07-66 does not exhibit immunosuppressive effects. It is known for its ability to disrupt the SET-PP2A complex, leading to the reactivation of protein phosphatase 2A (PP2A). This reactivation triggers apoptosis in chronic lymphocytic leukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MP07-66 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of MP07-66 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications. The compound is typically produced in powder form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MP07-66 undergoes several types of chemical reactions, including:
Oxidation: MP07-66 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: MP07-66 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
MP07-66 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivation of PP2A and its downstream effects.
Biology: Investigated for its role in inducing apoptosis in chronic lymphocytic leukemia cells.
Medicine: Explored as a potential therapeutic agent for treating chronic lymphocytic leukemia and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PP2A
Mechanism of Action
MP07-66 exerts its effects by disrupting the SET-PP2A complex, leading to the reactivation of PP2A. This reactivation triggers a cascade of downstream events, including the dephosphorylation of key signaling proteins such as Akt, glycogen synthase kinase-3, and SHP-1. These events promote apoptosis through mechanisms such as Mcl-1 degradation and caspase-3 activation .
Comparison with Similar Compounds
MP07-66 is unique compared to other similar compounds due to its lack of immunosuppressive effects and its specific mechanism of action involving the reactivation of PP2A. Similar compounds include:
FTY720: An immunosuppressive agent with a different mechanism of action.
LYP-IN-3: Another phosphatase inhibitor with distinct properties.
Tetramisole hydrochloride: A phosphatase inhibitor used in different contexts
MP07-66 stands out due to its targeted action on the SET-PP2A complex and its potential therapeutic applications in chronic lymphocytic leukemia.
Properties
IUPAC Name |
2,2-diethoxy-N-[(4-hexoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-4-7-8-9-14-23-18-12-10-17(11-13-18)15-20-16-19(21-5-2)22-6-3/h10-13,19-20H,4-9,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMPXCRPPCZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCC(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)

![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)


![Cyclopentene;dicyclohexyl-[1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B8229371.png)


![tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229397.png)
![tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229404.png)



![4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B8229435.png)
